
3-Bromo-5-chloro-2-fluoroisonicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-chloro-2-fluoroisonicotinaldehyde is a chemical compound with the molecular formula C6H2BrClFNO It is a derivative of isonicotinaldehyde, characterized by the presence of bromine, chlorine, and fluorine atoms on the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-fluoroisonicotinaldehyde typically involves multi-step organic reactions. One common method is the halogenation of isonicotinaldehyde derivatives. The process may involve the following steps:
Bromination: Introduction of a bromine atom at the 3-position of the isonicotinaldehyde ring.
Chlorination: Introduction of a chlorine atom at the 5-position.
Fluorination: Introduction of a fluorine atom at the 2-position.
These reactions are usually carried out under controlled conditions using appropriate reagents and catalysts to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of advanced techniques such as continuous flow chemistry can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of halogenating agents.
化学反应分析
Types of Reactions
3-Bromo-5-chloro-2-fluoroisonicotinaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of 3-Bromo-5-chloro-2-fluoroisonicotinic acid.
Reduction: Formation of 3-Bromo-5-chloro-2-fluoroisonicotinalcohol.
Coupling: Formation of biaryl compounds.
科学研究应用
3-Bromo-5-chloro-2-fluoroisonicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde group.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Bromo-5-chloro-2-fluoroisonicotinaldehyde depends on its chemical reactivity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially modifying their function. The halogen atoms can influence the compound’s reactivity and interaction with molecular targets.
相似化合物的比较
Similar Compounds
- 3-Bromo-5-chloro-2-fluoroisonicotinic acid
- 3-Bromo-5-chloro-2-fluoroisonicotinalcohol
- 2-Bromo-5-chloro-3-fluoropyridine-4-carbaldehyde
Uniqueness
3-Bromo-5-chloro-2-fluoroisonicotinaldehyde is unique due to the specific arrangement of halogen atoms and the presence of an aldehyde group. This combination imparts distinct chemical properties, making it valuable for targeted synthetic applications and research.
属性
分子式 |
C6H2BrClFNO |
|---|---|
分子量 |
238.44 g/mol |
IUPAC 名称 |
3-bromo-5-chloro-2-fluoropyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H2BrClFNO/c7-5-3(2-11)4(8)1-10-6(5)9/h1-2H |
InChI 键 |
SVCSUQYOMQZZBW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=N1)F)Br)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




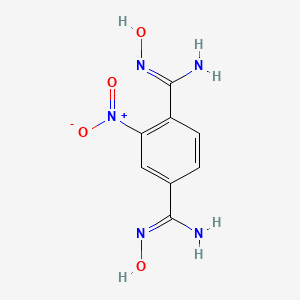
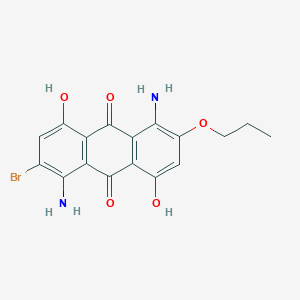
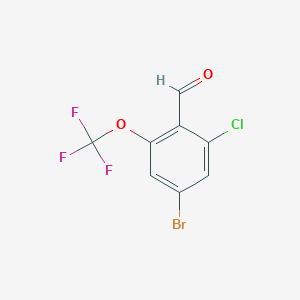
![Benzyl8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15249398.png)
![Carbonic acid; tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15249405.png)
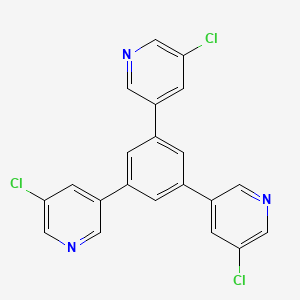
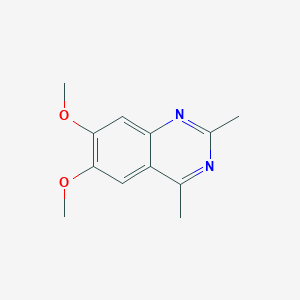
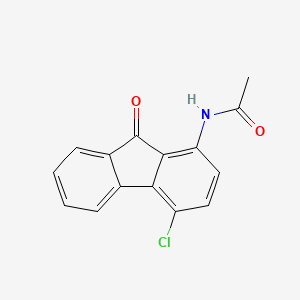
![2-Bromo-7-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15249437.png)
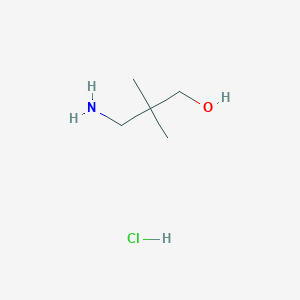

![3,8-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15249455.png)
